molecular formula C15H22ClNO3 B1456305 Methyl 2-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride CAS No. 1219964-47-2

Methyl 2-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride

Cat. No.: B1456305
CAS No.: 1219964-47-2
M. Wt: 299.79 g/mol
InChI Key: SHARKNSMNSHMAF-UHFFFAOYSA-N
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Description

Methyl 2-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride is a chemical compound with the molecular formula C15H22ClNO3 and a molecular weight of 299.79 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride typically involves the reaction of 2-(4-piperidinyl)ethanol with methyl 2-bromobenzoate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-(4-piperidinyl)ethanol attacks the electrophilic carbon of the methyl 2-bromobenzoate, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Pitofenone hydrochloride: Similar structure with a piperidinyl group and used for its antispasmodic properties.

    Flavoxate hydrochloride: Contains a piperidinyl group and used as a muscle relaxant.

    Propiverine hydrochloride: Similar structure and used for its anticholinergic effects.

Uniqueness

Methyl 2-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-(2-piperidin-4-ylethoxy)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3.ClH/c1-18-15(17)13-4-2-3-5-14(13)19-11-8-12-6-9-16-10-7-12;/h2-5,12,16H,6-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHARKNSMNSHMAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OCCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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